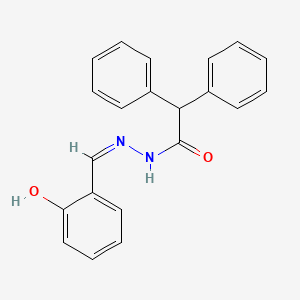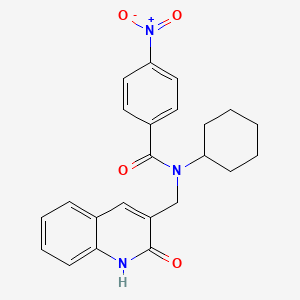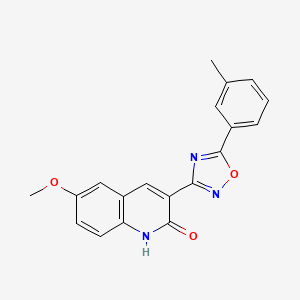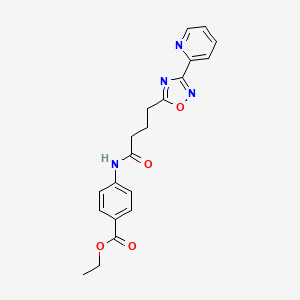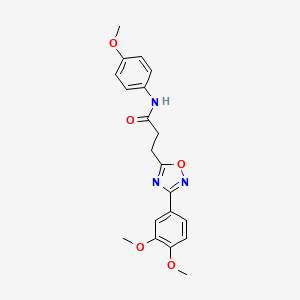
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide is not fully understood. However, it is believed to work by binding to specific targets and modulating their function. For example, in anti-inflammatory studies, the compound has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects depending on the target it binds to. In anti-inflammatory studies, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In anti-cancer studies, it has been shown to induce apoptosis (programmed cell death) in cancer cells. In material science, it has been shown to exhibit strong fluorescence properties and high thermal stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide in lab experiments is its versatility. It can be used in various fields such as medicinal chemistry, biochemistry, and material science. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide. In medicinal chemistry, further studies could be conducted to investigate its anti-inflammatory and anti-cancer properties. In biochemistry, it could be used to study the structure and function of proteins. In material science, it could be explored for its potential use in the development of organic electronics and sensors. Additionally, further studies could be conducted to improve the solubility of the compound in water, making it more versatile for use in lab experiments.
Métodos De Síntesis
The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)propanamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-methoxyphenylhydrazine followed by the addition of propanoyl chloride. The reaction yields a white solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
The compound has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, the compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In biochemistry, it has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In material science, the compound has been explored for its potential use as a fluorescent probe and in the development of organic light-emitting diodes.
Propiedades
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-25-15-7-5-14(6-8-15)21-18(24)10-11-19-22-20(23-28-19)13-4-9-16(26-2)17(12-13)27-3/h4-9,12H,10-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSVILBSPAKDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)
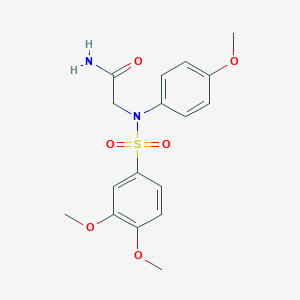
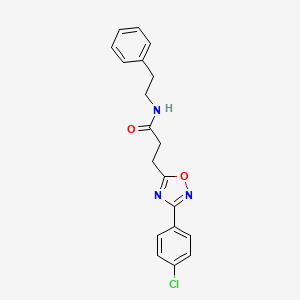
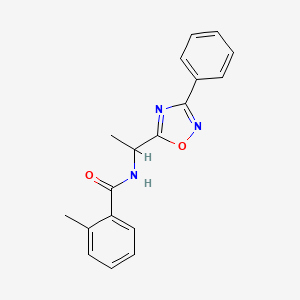
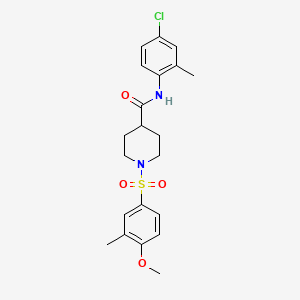
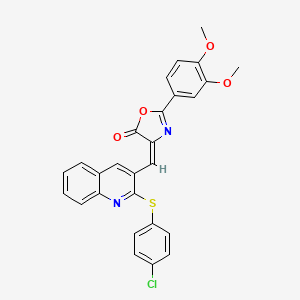


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)
